![molecular formula C15H13ClN2O4 B387348 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B387348.png)
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzamide, featuring a chloro group at the 4-position, a methoxybenzyl group at the N-position, and a nitro group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group can be introduced at the 4-position via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated and nitrated benzene derivative with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-chloro-N-(2-methoxybenzyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-chloro-N-(2-hydroxybenzyl)-3-nitrobenzamide.
科学研究应用
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and chloro substituents on biological activity, providing insights into structure-activity relationships.
作用机制
The mechanism of action of 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The nitro group can participate in redox reactions, while the chloro and methoxybenzyl groups may influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide
- 4-chloro-N-(2-methoxybenzyl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide
- 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide
Uniqueness
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of a chloro group at the 4-position, a nitro group at the 3-position, and a methoxybenzyl group at the N-position provides a distinct set of properties that differentiate it from similar compounds.
属性
分子式 |
C15H13ClN2O4 |
|---|---|
分子量 |
320.73g/mol |
IUPAC 名称 |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-14-5-3-2-4-11(14)9-17-15(19)10-6-7-12(16)13(8-10)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
InChI 键 |
PSGKFZVKKCRMIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(4-chlorophenyl)-4-methylbenzamide](/img/structure/B387266.png)
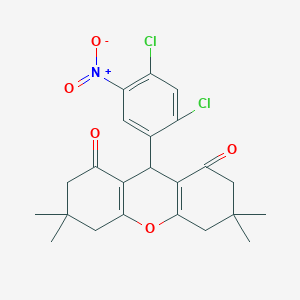
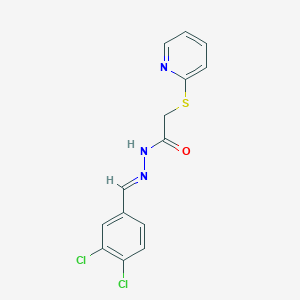
![2-([1,1'-biphenyl]-4-yloxy)-N'-[(5-bromo-2-thienyl)methylene]propanohydrazide](/img/structure/B387270.png)
![2-[(3-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387272.png)
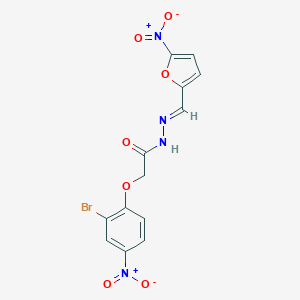
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B387274.png)
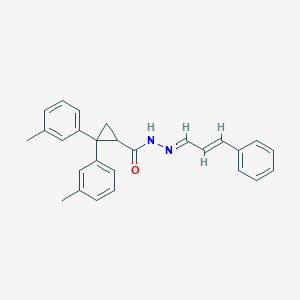
![methyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-4-methylpentanoate](/img/structure/B387277.png)
![2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B387278.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B387279.png)
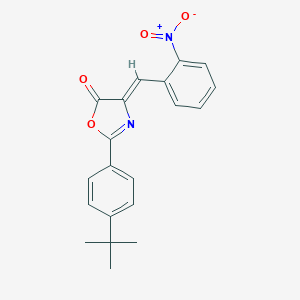
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B387288.png)
![4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B387289.png)
